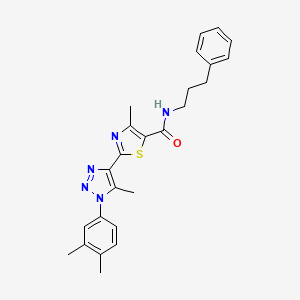
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
Übersicht
Beschreibung
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, also known as MSPTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is not fully understood. However, it is believed to act by binding to specific proteins or enzymes and inhibiting their activity. This compound has been shown to bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in intracellular pH and a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of protein-protein interactions, modulation of enzyme activity, and induction of apoptosis in cancer cells. This compound has also been shown to decrease the expression of genes involved in angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high potency, and specificity for certain proteins or enzymes. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for certain proteins or enzymes.
Zukünftige Richtungen
There are several future directions for research on N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, including the development of more potent and selective analogs, the identification of new protein targets, and the evaluation of this compound as a potential therapeutic agent for various diseases. This compound could also be used as a tool for studying protein-protein interactions and enzyme activity in various biological systems.
Wissenschaftliche Forschungsanwendungen
N-(3-(methylsulfonamido)phenyl)-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has shown potential in various scientific research applications, including as an inhibitor of protein-protein interactions, a modulator of enzyme activity, and a potential therapeutic agent for cancer and other diseases. This compound has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which is involved in the regulation of angiogenesis and tumor growth. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancers.
Eigenschaften
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-30(27,28)24-16-9-5-8-15(11-16)21-19(26)12-17-13-29-20(22-17)23-18(25)10-14-6-3-2-4-7-14/h2-9,11,13,24H,10,12H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSYHHUYWDKSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-dimethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3221570.png)


![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221591.png)








![4-[3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B3221656.png)